molecular formula C22H18N4O5S B11406025 6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406025
M. Wt: 450.5 g/mol
InChI Key: IMBGSMJWWZMPJW-UHFFFAOYSA-N
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Description

6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chromene core, a sulfamoyl group, and a pyrimidinyl substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

6-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H18N4O5S/c1-13-3-8-19-17(11-13)18(27)12-20(31-19)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-10-9-14(2)24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26)

InChI Key

IMBGSMJWWZMPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C

Origin of Product

United States

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